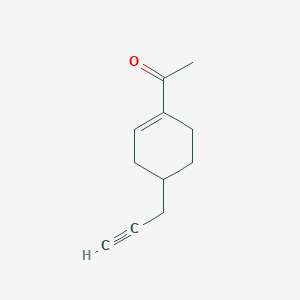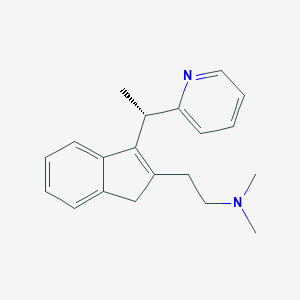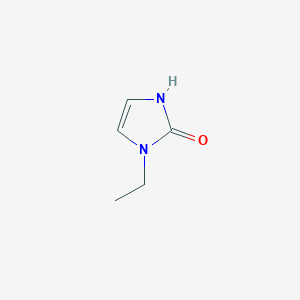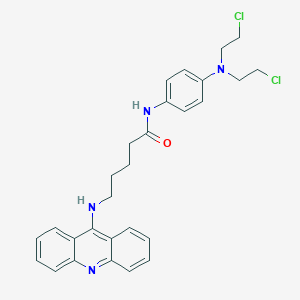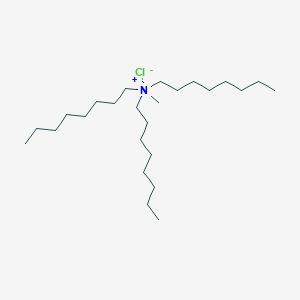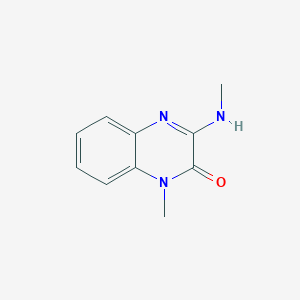
1-methyl-3-(methylamino)-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(methylamino)-2(1H)-quinoxalinone, also known as meclofenoxate or centrophenoxine, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1950s and has since been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases.
作用机制
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals.
生化和生理效应
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee has been shown to increase blood flow to the brain, which may further enhance cognitive function.
实验室实验的优点和局限性
Meclofenoxate has several advantages for lab experiments, including its ability to enhance cognitive function and its antioxidant properties. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanisms of action.
未来方向
There are several future directions for research on 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee, including:
1. Further studies on its mechanisms of action to better understand how it works in the brain.
2. Clinical trials to determine its efficacy in treating cognitive decline and neurodegenerative diseases.
3. Studies on its potential side effects and interactions with other drugs.
4. Research on its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
5. Development of new formulations and delivery methods to improve its efficacy and reduce potential side effects.
合成方法
Meclofenoxate is synthesized by reacting dimethylaminoethanol with 2-chloro-3-methylquinoxaline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee.
科学研究应用
Meclofenoxate has been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
属性
CAS 编号 |
112072-67-0 |
|---|---|
产品名称 |
1-methyl-3-(methylamino)-2(1H)-quinoxalinone |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChI 键 |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
规范 SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



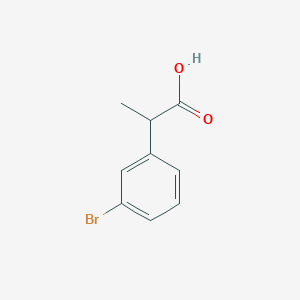

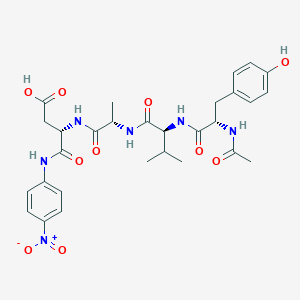

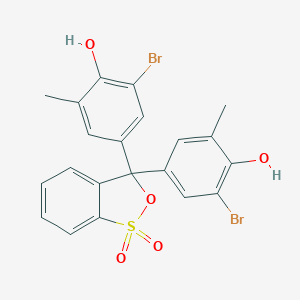
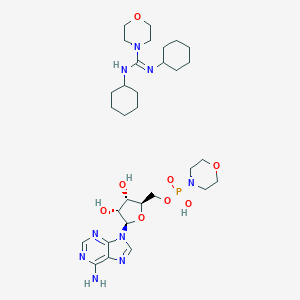
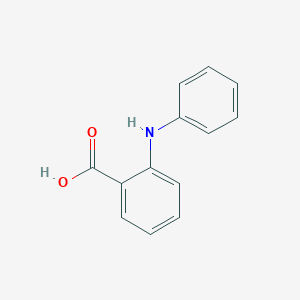
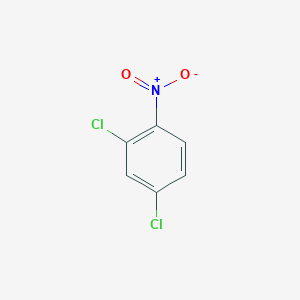
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
